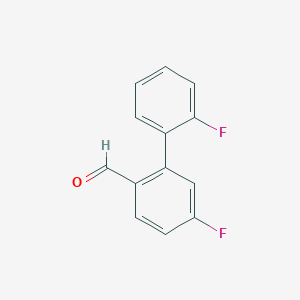

4-Fluoro-2-(2-fluorophenyl)benzaldehyde

Description

Contextual Significance of Fluorine Substitution in Organic Chemistry

The introduction of fluorine into organic molecules imparts unique and often beneficial properties. Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. safrole.com In medicinal chemistry, for instance, fluorination is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. safrole.com The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a compound by preventing enzymatic degradation at that position.

Overview of Aromatic Aldehydes as Pivotal Synthetic Intermediates

Aromatic aldehydes are among the most versatile intermediates in organic synthesis. nbinno.com The aldehyde functional group is highly reactive and can participate in a vast array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions like the Wittig, Grignard, and aldol (B89426) reactions. safrole.comnbinno.com This reactivity makes aromatic aldehydes essential starting materials for the synthesis of a wide range of valuable products, including pharmaceuticals, agrochemicals, dyes, and fragrances. nbinno.com

Positioning of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde within Biaryl Chemistry and Aldehyde Functionality

The structure of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde places it within the important class of biaryl compounds. Biaryl motifs are prevalent in pharmaceuticals, natural products, and advanced materials. nih.govresearchgate.net The synthesis of unsymmetrical biaryls, such as the target compound, is a significant area of research, often employing cross-coupling reactions. acs.org

The specific arrangement of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, featuring a fluorine atom on each aromatic ring and a reactive aldehyde group, presents a unique combination of functionalities. The presence of two fluorine atoms can influence the conformation of the biaryl system and its electronic properties. The aldehyde group, in turn, provides a handle for further synthetic modifications, allowing for the construction of more complex molecular architectures. rsc.orgrsc.org

Strategic Research Aims and Objectives for 4-Fluoro-2-(2-fluorophenyl)benzaldehyde Investigations

While specific research on 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is not widely documented, the strategic objectives for its synthesis and study can be inferred from research on analogous compounds. The primary goals would likely include:

Development of Novel Synthetic Methodologies: Creating efficient and selective methods for the synthesis of polysubstituted biaryl aldehydes is a significant challenge in organic chemistry. Research in this area could focus on novel coupling strategies to construct the core biaryl structure.

Pharmaceutical and Agrochemical Discovery: Given the prevalence of fluorinated biaryls in bioactive molecules, a key objective would be to synthesize derivatives of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde for screening in drug and pesticide discovery programs. chemimpex.comchemimpex.com The unique substitution pattern could lead to novel intellectual property and potentially improved biological activity.

Materials Science Applications: Fluorinated biaryl compounds are of interest in the development of liquid crystals, polymers, and other advanced materials. safrole.com Investigations could explore the utility of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde as a precursor to materials with unique optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(2-fluorophenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-6-5-9(8-16)12(7-10)11-3-1-2-4-13(11)15/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXKKRMKUKMCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 2 Fluorophenyl Benzaldehyde

Retrosynthetic Disconnection Approaches for 4-Fluoro-2-(2-fluorophenyl)benzaldehyde

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule. For 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, two primary disconnection strategies are considered paramount.

The first and most common approach involves the disconnection of the C-C bond of the biaryl system (Disconnection A). This pathway leads to two simpler aromatic precursors: a 4-fluoro-2-halobenzaldehyde derivative (an electrophile) and a 2-fluorophenyl organometallic or organoboron species (a nucleophile). This strategy leverages the power and predictability of transition metal-catalyzed cross-coupling reactions.

A second logical approach is the disconnection of the carbon-aldehyde bond (Disconnection B). This retrosynthetic step points to a 2-(2-fluorophenyl)-1,4-difluorobenzene intermediate. The synthesis would then require a formylation reaction to introduce the aldehyde group at the C1 position, guided by the existing substituents. This route relies on the principles of electrophilic aromatic substitution or directed ortho-metalation.

Exploration of Directed Ortho-Metalation Strategies

The formylation of a pre-formed biaryl system is a viable route to 4-Fluoro-2-(2-fluorophenyl)benzaldehyde. Directed ortho-metalation (DoM) offers a powerful method for regioselective C-H bond activation, leading to the formation of an organometallic intermediate that can be trapped by a formylating agent. organic-chemistry.orgbaranlab.org

Use of Fluorobenzene Derivatives with Lithiation-Directing Groups

In the context of DoM, a directing metalation group (DMG) on one of the aromatic rings coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org While fluorine itself is a moderate ortho-director, relying on it alone can lead to mixtures of isomers. organic-chemistry.org A more robust strategy involves employing a stronger, more reliable DMG.

For this target molecule, a synthetic sequence could begin with a 4-fluoro-substituted arene bearing a potent DMG, such as a dialkylcarboxamide (-CONR₂) or an O-carbamate (-OCONR₂). These groups strongly direct lithiation to the adjacent C-H bond. Following the formation of the biaryl linkage via a separate reaction, the DMG would then direct a second metalation, allowing for the introduction of the aldehyde. Alternatively, a precursor like 2-bromo-4-fluorobenzoic acid could be used, where the carboxylate group directs metalation. unblog.fr The resulting aryllithium species can then undergo coupling and subsequent formylation.

Table 1: Comparison of Directing Metalation Groups (DMGs) and Conditions This table presents generalized data for illustrative purposes based on common organic chemistry principles.

| Directing Group (DMG) | Typical Base | Solvent | Temperature (°C) | Relative Directing Ability |

| -CON(i-Pr)₂ | s-BuLi/TMEDA | THF | -78 | Strong |

| -OCON(i-Pr)₂ | s-BuLi | THF | -78 | Strong |

| -OMe | t-BuLi | THF | -78 to 0 | Moderate |

| -F | n-BuLi or s-BuLi | Ether or THF | -78 to 0 | Moderate/Weak |

The challenge lies in controlling the regioselectivity on a complex biaryl system. The electronic effects of the fluorine atoms and the steric hindrance of the adjacent phenyl ring would significantly influence the site of metalation.

Formylation Reactions for Aldehyde Introduction

Once the desired ortho-lithiated biaryl intermediate is generated, it can be quenched with an appropriate electrophile to introduce the aldehyde group. A widely used and efficient formylating agent is N,N-dimethylformamide (DMF). The reaction proceeds through the nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, forming a tetrahedral intermediate. An acidic workup then hydrolyzes this intermediate to yield the final benzaldehyde (B42025) product. Other formylation methods, such as reaction with ethyl formate, are also applicable. The choice of formylating agent and reaction conditions is critical to maximize the yield and prevent side reactions. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl Linkage

The most convergent and widely applied strategy for synthesizing biaryl compounds like 4-Fluoro-2-(2-fluorophenyl)benzaldehyde involves transition metal-catalyzed cross-coupling reactions. These methods create the central C-C bond between the two phenyl rings with high efficiency and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling Protocols Utilizing Halogenated Benzaldehyde Precursors and Organoboron Reagents

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govyoutube.com For the target molecule, this involves the reaction between a 4-fluoro-2-halobenzaldehyde (e.g., 2-bromo-4-fluorobenzaldehyde (B1271550) or 2-chloro-4-fluorobenzaldehyde) and (2-fluorophenyl)boronic acid. sigmaaldrich.com

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. nih.gov The base, commonly sodium carbonate, potassium phosphate, or potassium carbonate, is crucial for the transmetalation step of the catalytic cycle. nsf.gov The choice of solvent system, often a mixture like toluene/ethanol/water or dioxane/water, is also vital for ensuring the solubility of both the organic and inorganic reagents. nih.gov

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling This table compiles representative conditions from literature for analogous biaryl syntheses.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-4-fluorobenzaldehyde | (2-Fluorophenyl)boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | ~85 |

| 2-Chloro-4-fluorobenzaldehyde | (2-Fluorophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | ~90 |

| 2-Iodo-4-fluorobenzaldehyde | (2-Fluorophenyl)boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 80 | ~92 |

Negishi and Stille Coupling Variants for C-C Bond Formation

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions provide powerful alternatives.

The Negishi coupling utilizes an organozinc reagent, which is typically prepared by the transmetalation of an organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂). orgsyn.org In this context, (2-fluorophenyl)zinc chloride would be coupled with 2-bromo-4-fluorobenzaldehyde using a palladium or nickel catalyst. Negishi couplings are known for their high reactivity and tolerance of a wide array of functional groups. orgsyn.org

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. The synthesis of the target molecule via this method would involve coupling a reagent like (2-fluorophenyl)tributylstannane with 2-bromo-4-fluorobenzaldehyde. A key advantage of the Stille reaction is the stability and storability of the organostannane reagents, though the toxicity of tin compounds is a significant drawback that must be carefully managed.

Both methods offer viable pathways to the biaryl skeleton, with the choice often depending on the availability of starting materials, functional group compatibility, and considerations regarding reagent toxicity and handling.

Functional Group Interconversion Strategies

A common and effective strategy involves the oxidation of a precursor benzyl (B1604629) alcohol, namely (4-fluoro-2-(2-fluorophenyl)phenyl)methanol. This alcohol can be prepared via methods such as the Suzuki coupling of a protected 2-bromobenzyl alcohol with 2-fluorophenylboronic acid, or by reduction of a corresponding ester or carboxylic acid.

The oxidation of the benzyl alcohol to the aldehyde requires mild and selective reagents to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a highly effective reagent for this transformation, known for its mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields. wikipedia.orgwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane. wikipedia.orgnih.gov

Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.com The Swern oxidation is renowned for its broad functional group tolerance and its ability to cleanly produce aldehydes from primary alcohols without over-oxidation. organic-chemistry.org

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent | Typical Conditions | Key Features | Ref. |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, high yield, short reaction time, tolerates sensitive groups. | wikipedia.orgwikipedia.orgnih.gov |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | Mild, avoids heavy metals, excellent for sensitive substrates. | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

| Pyridinium (B92312) Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Effective, but uses toxic chromium. | - |

The reduction of a nitrile to an aldehyde offers another powerful route. The required precursor, 4-fluoro-2-(2-fluorophenyl)benzonitrile, can be synthesized via a Suzuki or similar cross-coupling reaction between a halobenzonitrile (e.g., 4-bromo-2-fluorobenzonitrile) and 2-fluorophenylboronic acid. chemicalbook.comnih.gov

The partial reduction of the nitrile to the aldehyde is most commonly achieved using diisobutylaluminium hydride (DIBAL-H). adichemistry.commasterorganicchemistry.com This reaction is highly temperature-dependent and is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the primary amine. aralyse.techchemistrysteps.com At this low temperature, DIBAL-H adds one equivalent of hydride to the nitrile, forming a stable tetrahedral intermediate. chemistrysteps.com Subsequent aqueous workup hydrolyzes the intermediate imine to yield the desired aldehyde. nih.gov

Table 3: Reagents for the Reduction of Nitriles to Aldehydes

| Reagent | Typical Conditions | Mechanism | Ref. |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, -78 °C, then H₂O workup | Forms a stable imine intermediate which is hydrolyzed. | masterorganicchemistry.comaralyse.techchemistrysteps.com |

| Stephen Reaction (SnCl₂, HCl, then H₂O) | Ether, Room Temperature, then H₂O | Reduction to an iminium salt followed by hydrolysis. | - |

Advanced Purification and Isolation Techniques for 4-Fluoro-2-(2-fluorophenyl)benzaldehyde

The final purity of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is crucial for its subsequent applications. Due to the potential for closely-related impurities arising from the synthetic route, advanced purification techniques are often necessary.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating the target compound from complex mixtures with high purity. aralyse.techtarosdiscovery.com This technique uses a high-pressure liquid mobile phase to pass the sample through a column packed with a solid stationary phase, separating components based on their differential interactions. aralyse.tech By selecting the appropriate column and mobile phase composition (often a gradient of solvents like acetonitrile (B52724) and water with additives like trifluoroacetic acid), a high degree of separation can be achieved. labcompare.com The fractions containing the pure product are collected, and the solvent is removed to yield the purified aldehyde.

Crystallization is another effective method for purification, provided the aldehyde is a solid at room temperature. This technique relies on the principle that the solubility of a compound in a solvent is temperature-dependent. A saturated solution of the crude product is prepared in a suitable solvent or solvent mixture at an elevated temperature. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of solvent is critical and is determined empirically to maximize the recovery of the pure product.

For aldehydes, a classic purification technique involves the formation of bisulfite adducts . Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. This adduct can be filtered off from organic-soluble impurities. The pure aldehyde can then be regenerated by treating the adduct with an acid or base. This method can be particularly useful for removing non-aldehydic impurities. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 2 Fluorophenyl Benzaldehyde

Reactivity Profiling of the Aldehyde Functional Group

The aldehyde group in 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is the primary site of chemical reactivity. The electrophilicity of the carbonyl carbon is significantly influenced by the substituents on the aromatic rings. The fluorine atom at the 4-position of the benzaldehyde (B42025) ring and the fluorine atom on the adjacent phenyl ring both exert a strong electron-withdrawing inductive effect. This effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, the ortho-position of the 2-fluorophenyl group introduces steric hindrance, which can modulate the accessibility of the carbonyl carbon to incoming nucleophiles. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Nucleophilic Addition Pathways

Nucleophilic addition is a characteristic reaction of aldehydes. ncert.nic.in For 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, this pathway is facilitated by the electron-withdrawing nature of the fluorine atoms. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final alcohol product. lumenlearning.com

The reduction of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde to the corresponding primary alcohol, (4-fluoro-2-(2-fluorophenyl)phenyl)methanol, can be efficiently achieved using complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chadsprep.com These reagents act as a source of the hydride ion (H⁻), which serves as the nucleophile. libretexts.org

The mechanism involves the transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated during an aqueous or acidic workup to yield the alcohol. lumenlearning.com Given the enhanced electrophilicity of the carbonyl carbon due to the fluorine substituents, the reaction is expected to proceed readily.

Chemoselectivity: In the presence of other reducible functional groups, the chemoselectivity of the reduction can be controlled by the choice of the reducing agent. NaBH₄ is a milder reducing agent and will selectively reduce aldehydes and ketones, while LiAlH₄ is more reactive and can reduce a wider range of functional groups, including esters and carboxylic acids. Therefore, for a molecule containing both an aldehyde and an ester group, NaBH₄ would be the preferred reagent for the selective reduction of the aldehyde.

Illustrative Data Table 3.1.1.1: Expected Outcomes of Hydride Reduction of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde

| Reagent | Solvent | Expected Product | Expected Yield |

| Sodium Borohydride | Methanol | (4-Fluoro-2-(2-fluorophenyl)phenyl)methanol | High |

| Lithium Aluminum Hydride | THF | (4-Fluoro-2-(2-fluorophenyl)phenyl)methanol | Very High |

Disclaimer: This table is for illustrative purposes and shows the expected outcomes based on established chemical principles, as direct experimental data for this specific compound is not available in the searched literature.

The reaction of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a powerful method for forming new carbon-carbon bonds and synthesizing secondary alcohols. libretexts.org These reagents behave as strong nucleophiles, with the carbanionic part attacking the electrophilic carbonyl carbon. researchgate.net

The mechanism is a nucleophilic addition, similar to that of hydride reduction. libretexts.org The addition of the organometallic reagent to the aldehyde forms a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields the corresponding secondary alcohol. The steric hindrance from the ortho-2-fluorophenyl group might slightly impede the approach of very bulky organometallic reagents, potentially leading to lower yields or requiring longer reaction times compared to less hindered aldehydes. chemistrysteps.commasterorganicchemistry.com

Illustrative Data Table 3.1.1.2: Expected Products from Organometallic Additions

| Organometallic Reagent | Acidic Workup | Expected Product |

| Methylmagnesium Bromide | H₃O⁺ | 1-(4-Fluoro-2-(2-fluorophenyl)phenyl)ethan-1-ol |

| Phenyllithium | H₃O⁺ | (4-Fluoro-2-(2-fluorophenyl)phenyl)(phenyl)methanol |

| tert-Butyllithium | H₃O⁺ | 1-(4-Fluoro-2-(2-fluorophenyl)phenyl)-2,2-dimethylpropan-1-ol (potential for lower yield due to steric hindrance) |

Disclaimer: This table is for illustrative purposes and shows the expected outcomes based on established chemical principles, as direct experimental data for this specific compound is not available in the searched literature.

The addition of hydrogen cyanide (HCN) to 4-Fluoro-2-(2-fluorophenyl)benzaldehyde results in the formation of a cyanohydrin, specifically 2-(4-fluoro-2-(2-fluorophenyl)phenyl)-2-hydroxyacetonitrile. libretexts.orgpressbooks.pub This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.org

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate. chemistrysteps.comyoutube.com This intermediate is then protonated by a weak acid, often HCN itself, to yield the cyanohydrin and regenerate the cyanide catalyst. libretexts.org

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to α-hydroxy acids and β-amino alcohols, respectively. chemistrysteps.com

Illustrative Data Table 3.1.1.3: Synthetic Utility of the Resulting Cyanohydrin

| Reaction on Cyanohydrin | Reagents | Expected Product |

| Hydrolysis | H₃O⁺, heat | 2-(4-Fluoro-2-(2-fluorophenyl)phenyl)-2-hydroxyacetic acid |

| Reduction | 1. LiAlH₄, 2. H₂O | 2-Amino-1-(4-fluoro-2-(2-fluorophenyl)phenyl)ethan-1-ol |

Disclaimer: This table is for illustrative purposes and shows the expected outcomes based on established chemical principles, as direct experimental data for this specific compound is not available in the searched literature.

Condensation Reactions of the Aldehyde

Condensation reactions of aldehydes involve the formation of a new carbon-carbon double bond through the elimination of a water molecule.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration. numberanalytics.com For 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, this reaction provides a route to synthesize various α,β-unsaturated compounds.

The reaction is typically catalyzed by a weak base, such as an amine, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to form the final condensed product. The electron-withdrawing fluorine atoms on the benzaldehyde are expected to enhance its reactivity in this condensation. nih.gov

Common active methylene compounds used in the Knoevenagel condensation include malononitrile, diethyl malonate, and ethyl cyanoacetate. researchgate.net

Illustrative Data Table 3.1.2.1: Expected Products of Knoevenagel Condensation

| Active Methylene Compound | Catalyst (e.g., Piperidine) | Expected Product |

| Malononitrile | Piperidine | 2-((4-Fluoro-2-(2-fluorophenyl)phenyl)methylene)malononitrile |

| Diethyl malonate | Piperidine | Diethyl 2-((4-fluoro-2-(2-fluorophenyl)phenyl)methylene)malonate |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(4-fluoro-2-(2-fluorophenyl)phenyl)acrylate |

Disclaimer: This table is for illustrative purposes and shows the expected outcomes based on established chemical principles, as direct experimental data for this specific compound is not available in the searched literature.

Aldol (B89426) Condensation and Wittig Reaction Transformations

The aldehyde functional group in 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is the primary site for carbon-carbon bond-forming reactions such as the Aldol condensation and the Wittig reaction.

In an Aldol condensation , the aldehyde would react with an enolate nucleophile. The significant steric hindrance imposed by the bulky 2-(2-fluorophenyl) group at the ortho position is expected to play a crucial role, potentially lowering reaction rates and yields compared to less hindered aldehydes. The reaction would proceed via nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which is then protonated to yield a β-hydroxy aldehyde. Subsequent dehydration, often promoted by heat or acid/base catalysis, would lead to the formation of an α,β-unsaturated aldehyde.

The Wittig reaction offers a powerful method to convert the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. wikipedia.orgiitk.ac.in The stereochemical outcome of the Wittig reaction depends on the nature of the ylide used. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Given the steric bulk around the aldehyde, ylides with smaller substituents would be preferred to ensure efficient reaction.

The following table outlines the predicted transformations for these reactions.

| Reaction Type | Reagent Example | Predicted Product |

| Aldol Condensation | Acetone (in presence of base) | 4-(4-Fluoro-2-(2-fluorophenyl)phenyl)but-3-en-2-one |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-Fluoro-4-(1-fluoro-2-vinylphenyl)benzene |

| Wittig Reaction (Stabilized Ylide) | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(4-Fluoro-2-(2-fluorophenyl)phenyl)acrylate |

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is readily susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a common and generally high-yielding reaction for aromatic aldehydes. researchgate.net The difluorinated bi-aryl framework is robust and would remain intact under typical oxidative conditions.

Various oxidizing agents can accomplish this conversion. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., chromic acid, pyridinium (B92312) chlorochromate) are effective. safrole.com The reaction involves the conversion of the aldehyde into a hydrate, which is then oxidized to the carboxylic acid level. The choice of reagent can be influenced by the desired reaction conditions (e.g., pH, solvent) and the presence of other functional groups, although the target molecule lacks other easily oxidizable sites.

The table below details the expected outcome of this oxidative transformation.

| Oxidizing Agent | Solvent | Predicted Product |

| Potassium Permanganate (KMnO₄) | Water/Base | 4-Fluoro-2-(2-fluorophenyl)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 4-Fluoro-2-(2-fluorophenyl)benzoic acid |

| Pyridinium Dichromate (PDC) | Dimethylformamide (DMF) | 4-Fluoro-2-(2-fluorophenyl)benzoic acid |

Electrophilic Aromatic Substitution Reactions on the Fluorinated Rings

Electrophilic aromatic substitution (SₑAr) on the two aromatic rings of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is strongly influenced by the directing and activating/deactivating effects of the existing substituents. wikipedia.orgmasterorganicchemistry.com

Regiochemical Control and Deactivating Effects of Substituents

Both aromatic rings in the molecule are significantly deactivated towards electrophilic attack.

Ring A (the benzaldehyde ring): This ring contains three substituents. The aldehyde group (-CHO) is a powerful deactivating group and directs incoming electrophiles to the meta positions (C3 and C5). The fluorine atom at C4 is also deactivating due to its inductive effect but directs ortho and para to itself (C3 and C5). The 2-(2-fluorophenyl) group is a bulky, deactivating substituent. The effects of the aldehyde and fluorine are reinforcing, strongly directing any potential electrophilic attack to the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent bi-aryl linkage, making the C5 position the most probable site for substitution.

Ring B (the 2-fluorophenyl substituent): This ring is attached at C1' to Ring A and has a fluorine atom at C2'. The C1'-aryl substituent is generally considered an ortho, para-director, while the C2'-fluoro substituent is also an ortho, para-director. Therefore, electrophilic attack is most likely at the C4' and C6' positions, which are para and ortho to the C1' attachment point, respectively. The C3' and C5' positions are also possibilities due to the influence of the fluorine atom.

Nitration, Halogenation, and Sulfonation Studies

Based on the regiochemical analysis, specific outcomes for common SₑAr reactions can be predicted. Due to the severe deactivation of both rings, these reactions are expected to be challenging and may require harsh conditions, potentially leading to lower yields and side products. Ring B is likely to be slightly more reactive than the heavily substituted and deactivated Ring A.

| Reaction | Reagents | Major Predicted Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-Fluoro-2-(2-fluoro-4-nitrophenyl)benzaldehyde and/or 4-Fluoro-2-(2-fluoro-6-nitrophenyl)benzaldehyde |

| Bromination | Br₂ / FeBr₃ | 4-Fluoro-2-(4-bromo-2-fluorophenyl)benzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 4-Fluoro-2-(2-fluorophenyl)-5-sulfobenzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Rings

In contrast to its deactivation towards electrophiles, the presence of fluorine atoms and the electron-withdrawing aldehyde group makes the molecule a candidate for nucleophilic aromatic substitution (SₙAr).

Activation Parameters and Electronic Influences of Fluorine

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks an electron-poor aromatic ring at a carbon bearing a suitable leaving group (like fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity. libretexts.org

For this reaction to occur, the ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

Ring A (the benzaldehyde ring): The fluorine atom at C4 is para to the strongly electron-withdrawing aldehyde group. This arrangement provides significant activation for nucleophilic attack at C4, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atom of the aldehyde group. Therefore, the C4-fluorine is the most probable site for SₙAr.

Ring B (the 2-fluorophenyl substituent): The fluorine at C2' is not strongly activated. While the other aromatic ring acts as a weak EWG, it lacks the strong ortho or para activation seen in Ring A. Therefore, substitution on this ring is significantly less likely.

Fluorine is an effective leaving group in SₙAr reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This strong inductive effect is a key electronic influence that facilitates the initial addition step of the mechanism. acgpubs.orgnih.gov

| Nucleophile | Reaction Site | Predicted Product | Electronic Influence |

| Sodium Methoxide (NaOCH₃) | C4 on Ring A | 4-Methoxy-2-(2-fluorophenyl)benzaldehyde | Aldehyde group provides strong para-activation, stabilizing the Meisenheimer complex via resonance. |

| Ammonia (NH₃) | C4 on Ring A | 4-Amino-2-(2-fluorophenyl)benzaldehyde | The C-F bond is polarized, making C4 electrophilic. |

Displacement Reactions of Fluorine by External Nucleophiles

The presence of fluorine atoms on the aromatic rings of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde opens up pathways for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile replaces a fluoride (B91410) ion on the aromatic ring. The feasibility and rate of such reactions are highly dependent on the electronic nature of the aromatic ring and the position of the activating groups.

Research on polyfluoroarenes has demonstrated that they can undergo SNAr reactions with various nucleophiles, including amines, alcohols, and organometallic reagents, often without the need for a metal catalyst. nih.govresearchgate.net The strong electronegativity of fluorine atoms renders the aromatic core electron-deficient and thus more susceptible to nucleophilic attack. nih.gov For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. acs.org

In the case of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group through its negative inductive (-I) and resonance (-M) effects. This effect would primarily activate the ring to which it is attached (the benzaldehyde ring). The fluorine atom at the 4-position is para to the aldehyde group, a position that is favorable for SNAr as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atom of the aldehyde.

The fluorine atom on the second phenyl ring (the 2-fluorophenyl group) is less likely to be displaced by a nucleophile under typical SNAr conditions. This is because it lacks significant activation from a strongly electron-withdrawing group on its own ring. However, in highly fluorinated biphenyl (B1667301) systems, such as decafluorobiphenyl, nucleophilic substitution is observed, typically at the para positions. nih.govmdpi.com

The following table summarizes representative SNAr reactions on related fluorinated aromatic compounds, providing an indication of the types of transformations that could be envisaged for 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, particularly at the 4-fluoro position.

| Substrate | Nucleophile | Product | Reaction Conditions | Reference |

| Octafluorotoluene | Phenothiazine | 10-(Heptafluorotoluyl)phenothiazine | K₂CO₃, DMF, 60 °C | researchgate.net |

| Decafluorobiphenyl | Phenothiazine | 10-(Nonafluoro-[1,1'-biphenyl]-4-yl)-10H-phenothiazine | K₃PO₄, MeCN | nih.gov |

| Pentafluorobenzonitrile | Phenothiazine | 4-(10H-Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | K₂CO₃, DMF, 60 °C | researchgate.net |

| 6-Vinylphenyl-(2-perfluorophenyl)-4-phenyl quinoline | Phenol-functionalized Perylene Diimide | PDI-substituted quinoline | Not specified | mdpi.com |

Radical Reaction Pathways and Photochemical Investigations

The chemical reactivity of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is not limited to ionic pathways. The presence of the aldehyde and the biaryl system suggests the potential for radical and photochemical reactions.

Aromatic aldehydes can participate in photochemical reactions, often initiated by the absorption of UV light. mdpi.com This can lead to the formation of radical species through processes like hydrogen atom abstraction or photodecarbonylation. For instance, benzaldehyde itself can undergo photochemical dissociation. mdpi.com In the context of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, intramolecular reactions could be envisioned. For example, photochemical excitation could potentially lead to an intramolecular hydrogen abstraction from the ortho C-H bond of the adjacent phenyl ring by the excited aldehyde, initiating a cyclization process. Intramolecular reactions are often kinetically favored over their intermolecular counterparts, especially for the formation of five- or six-membered rings. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Furthermore, radical reactions involving substituted phenyl radicals have been studied. These electrophilic radicals can react with various molecules through hydrogen atom abstraction or addition to unsaturated systems. nih.gov The reactivity of such radicals is influenced by the substituents on the aromatic ring. nih.gov In the case of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, radical intermediates could be generated at various positions, leading to a range of potential products. Radical cyclization reactions are a powerful tool in organic synthesis for the formation of complex ring systems. numberanalytics.com

Photochemical reactions of biaryl systems have also been reported. For example, the irradiation of certain halogenated aromatic nitriles in the presence of methoxybenzenes leads to the formation of biaryls. wikipedia.org While this is an intermolecular reaction, it highlights the potential for photochemically induced reactivity in biaryl compounds.

The following table presents examples of radical and photochemical reactions of related aromatic compounds, which can serve as a basis for predicting the potential behavior of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde under similar conditions.

| Substrate Type | Reaction Type | Key Features | Potential Product Type from 4-Fluoro-2-(2-fluorophenyl)benzaldehyde | Reference |

| Aromatic Aldehydes | Photochemical Initiation | Can act as photoinitiators for radical reactions. | Polymerization initiator or participation in [2+2] cycloadditions. | mdpi.comacs.org |

| Substituted Phenyls | Radical Reactions | Addition to unsaturated bonds or hydrogen abstraction. | Dimerization or addition products. | nih.gov |

| Halogenated Aromatic Nitriles | Photochemical Biaryl Formation | Irradiation leads to cross-coupling products. | Could undergo further aryl-aryl coupling under specific photochemical conditions. | wikipedia.org |

| Unsaturated Iodides | Radical Cyclization | Copper-catalyzed radical reaction of unsaturated iodides leads to heterocycles. | Intramolecular cyclization to form fluorenone-type structures. | nih.gov |

Stereoelectronic and Inductive Effects of Dual Fluorine Substitution on Overall Reactivity

In addition to the inductive effect, fluorine can also exert a positive mesomeric or resonance effect (+M) by donating one of its lone pairs of electrons to the aromatic pi-system. nih.gov However, for fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing the reactivity of the aromatic ring in reactions involving charged intermediates.

The table below summarizes the key stereoelectronic and inductive effects of the fluorine substituents in 4-Fluoro-2-(2-fluorophenyl)benzaldehyde and their likely impact on its reactivity.

| Effect | Origin | Impact on Reactivity |

| Negative Inductive Effect (-I) | High electronegativity of fluorine. nih.govbeilstein-journals.org | Increases electrophilicity of the aldehyde carbon. Activates the benzaldehyde ring for SNAr. Stabilizes the Meisenheimer complex. acs.org |

| Positive Mesomeric Effect (+M) | Donation of fluorine lone pairs into the aromatic π-system. nih.gov | Generally weaker than the -I effect for fluorine in influencing reactivity in ionic reactions. |

| Steric Hindrance | Presence of the 2-fluorophenyl group ortho to the aldehyde. | May influence the dihedral angle between the phenyl rings, affecting conjugation. Could hinder the approach of bulky nucleophiles to the aldehyde or the 2-position of the benzaldehyde ring. |

| Radical Stabilization/Destabilization | Interplay of inductive and resonance effects on radical intermediates. rsc.org | The net effect on the stability of potential radical intermediates is complex and would influence the pathways of any radical reactions. |

Advanced Spectroscopic Characterization Methodologies for 4 Fluoro 2 2 Fluorophenyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton and carbon environments, and directly probes the chemical nature of its fluorine substituents.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde reveals a complex set of signals in the aromatic region, indicative of the distinct electronic environments of the protons on the two phenyl rings. The aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum. The protons on the benzaldehyde (B42025) ring and the 2-fluorophenyl ring exhibit intricate splitting patterns due to spin-spin coupling with neighboring protons and through-space coupling with the fluorine atoms.

A representative, though not identical, analysis of a related compound, 4-fluorobenzaldehyde (B137897), shows the aldehydic proton as a singlet at approximately 9.97 ppm. beilstein-journals.org The aromatic protons appear as multiplets between 7.16 and 7.98 ppm. beilstein-journals.org For 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, the chemical shifts and coupling constants would be influenced by the presence of the second aromatic ring and the additional fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift being highly sensitive to its local electronic environment. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield shift. The carbon atoms bonded to fluorine exhibit splitting due to one-bond and multi-bond C-F coupling, providing valuable structural information.

In a related structure, 4-fluorobenzaldehyde, the carbonyl carbon resonates at approximately 190.5 ppm. beilstein-journals.org The carbon attached to the fluorine (C4) shows a large one-bond coupling constant (¹JCF) of around 256.7 Hz, appearing as a doublet. beilstein-journals.org The other aromatic carbons also exhibit smaller couplings to the fluorine atom. beilstein-journals.org For the target molecule, two sets of aromatic carbon signals would be expected, with those on the 4-fluorobenzaldehyde ring showing coupling to the fluorine at position 4, and those on the 2-fluorophenyl ring showing coupling to the fluorine at position 2'.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environment Characterization

For instance, the ¹⁹F NMR spectrum of 4-fluorobenzaldehyde shows a single resonance at approximately -102.4 ppm. beilstein-journals.org In the case of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a structurally related compound, the fluorine signal appears at -110.85 ppm. nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl Stretch, C-F Vibrations)

Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The IR spectrum of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1700-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Furthermore, the spectrum will exhibit characteristic C-F stretching vibrations . These bands typically appear in the region of 1100-1300 cm⁻¹ and can provide evidence for the presence of the fluorine atoms on the aromatic rings. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

For comparison, the IR spectrum of 4-fluorobenzaldehyde shows a strong carbonyl absorption. nist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

The mass spectrum of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde would show a molecular ion peak (M⁺) corresponding to its exact molecular weight (C₁₃H₈F₂O). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29, loss of CHO). For this particular molecule, fragmentation could also involve cleavage of the bond between the two phenyl rings, leading to fragment ions corresponding to the fluorobenzoyl cation and the fluorophenyl radical or cation. The presence of two fluorine atoms would also influence the isotopic pattern of the fragment ions.

The computed molecular weight of the related compound 2-(4-fluorophenyl)benzaldehyde (B67038) is 200.21 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a compound with high accuracy by providing a precise mass measurement. For a molecule like 4-Fluoro-2-(2-fluorophenyl)benzaldehyde (C₁₃H₈F₂O), HRMS would be utilized to confirm its exact molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places.

Despite the importance of this technique, specific experimental HRMS data for 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, including measured exact mass and mass error in parts per million (ppm), has not been reported in the accessible scientific literature. While predicted data can be calculated, experimentally determined values from peer-reviewed sources are currently unavailable.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and crystal packing. The successful growth of a suitable single crystal of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde would be a prerequisite for this analysis.

A comprehensive search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde. Consequently, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available to be presented.

While crystallographic data for some derivatives containing fluorophenyl and benzaldehyde moieties exist, this information is not directly applicable to the parent compound and is therefore excluded from this article to maintain a strict focus on 4-Fluoro-2-(2-fluorophenyl)benzaldehyde.

Computational and Theoretical Investigations of 4 Fluoro 2 2 Fluorophenyl Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone for the quantum chemical investigation of molecules like 4-Fluoro-2-(2-fluorophenyl)benzaldehyde. nih.gov This method offers a favorable balance between computational cost and accuracy, making it well-suited for a detailed analysis of the molecule's properties. uzh.ch Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to ensure reliable results. nih.gov

Geometry Optimization and Conformational Energy Landscapes

The first step in the computational analysis of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For a molecule with rotatable bonds, such as the one connecting the two phenyl rings, multiple conformers may exist.

A detailed conformational analysis is crucial. This involves systematically rotating the dihedral angle between the two phenyl rings and calculating the energy at each step to map out the conformational energy landscape. The results typically reveal the most stable conformer (global minimum) and any other low-energy conformers (local minima). For similar biphenyl (B1667301) compounds, it has been observed that the planarity of the rings is influenced by the steric hindrance of the substituents. In the case of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, the presence of the fluorine atom and the aldehyde group at the ortho positions likely forces a non-planar arrangement of the phenyl rings in the most stable conformation to minimize steric repulsion.

Illustrative Data Table: Conformational Analysis of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde

| Conformer | Dihedral Angle (C1-C2-C1'-C2') | Relative Energy (kcal/mol) |

| Global Minimum | ~45° | 0.00 |

| Local Minimum | ~135° | 2.5 |

| Transition State | ~90° | 4.8 |

Disclaimer: The data in this table is illustrative and represents typical values for similar substituted biphenyls. Specific experimental or calculated data for 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is not currently available in the public domain.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential Mapping

Understanding the electronic structure is key to predicting the reactivity of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. The ESP map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, the oxygen atom of the aldehyde group is expected to be an electron-rich region, while the hydrogen atom of the aldehyde group and the regions near the fluorine atoms are likely to be electron-poor.

Illustrative Data Table: Electronic Properties of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Disclaimer: The data in this table is illustrative and based on typical values for similar aromatic aldehydes. Specific data for 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is not publicly available.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. uzh.ch By calculating the harmonic frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the experimental spectral bands. For 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-F stretching, and various aromatic C-H and C-C stretching and bending modes.

Illustrative Data Table: Predicted Vibrational Frequencies for 4-Fluoro-2-(2-fluorophenyl)benzaldehyde

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

| C=O Stretch | 1705 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1100 |

| C-H Bending | 900-675 |

Disclaimer: The data in this table is illustrative. The exact frequencies can be calculated using DFT methods.

Thermochemical Properties and Reaction Energetics Modeling

Quantum chemical calculations can also be used to determine various thermochemical properties, such as enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding the thermodynamics of reactions involving 4-Fluoro-2-(2-fluorophenyl)benzaldehyde. By calculating the energies of reactants, products, and transition states, the energetics of potential reaction pathways can be modeled, providing insights into reaction mechanisms and feasibility.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble Analysis

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space and the analysis of the conformational ensemble at a given temperature. This is particularly useful for flexible molecules like 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, as it provides a more realistic representation of the molecule's behavior in a solution or biological environment.

Theoretical Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting various spectroscopic signatures, which can aid in the identification and characterization of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra, which are invaluable for structure elucidation. rsc.org

IR Spectroscopy: As mentioned earlier, DFT calculations can generate a theoretical IR spectrum by predicting the vibrational frequencies and their intensities. nist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This provides information about the electronic structure and the nature of the electronic excitations.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of chemical reactions at a molecular level. While specific computational studies on the reaction mechanisms and transition state structures of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde are not extensively documented in publicly available research, the well-established reactivity of benzaldehyde (B42025) derivatives allows for an informed discussion of potential reaction pathways and the computational methodologies used to study them.

The reactivity of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is primarily dictated by the electrophilic nature of the aldehyde functional group and the electronic effects of the fluorine substituents. Fluorine, being an electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing the kinetics and thermodynamics of its reactions. fiveable.me Computational studies on analogous substituted benzaldehydes have provided significant insights into various reaction types, which can be extrapolated to understand the potential behavior of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde.

One of the fundamental reactions of aldehydes is nucleophilic addition. Theoretical studies on the nucleophilic addition to substituted benzaldehydes have shown that the reaction proceeds through a transition state where the nucleophile approaches the carbonyl carbon. The energy of this transition state, and thus the rate of the reaction, is sensitive to the electronic nature of the substituents on the aromatic ring. For instance, electron-withdrawing groups generally lower the activation energy for nucleophilic attack.

Another important class of reactions for aldehydes is the aldol (B89426) reaction. Computational investigations, often employing DFT, have been instrumental in elucidating the stereoselectivities of these reactions. nih.gov For example, studies on the proline-catalyzed aldol reaction of benzaldehyde have detailed the structures of the transition states that lead to different stereoisomers. nih.govresearchgate.net It can be inferred that computational modeling of the aldol reaction of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde would similarly focus on identifying the key transition states and the non-covalent interactions that govern the stereochemical outcome.

Given the biaryl structure of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde, intramolecular cyclization reactions are also a plausible transformation. Theoretical studies on the intramolecular Scholl reaction of similar biaryl compounds have explored the feasibility of different mechanistic pathways, such as those involving arenium cations or radical cations. researchgate.net DFT calculations in such studies typically focus on determining the activation barriers for C-C bond formation and subsequent dehydrogenation steps. researchgate.net A computational investigation into the cyclization of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde would likely involve mapping the potential energy surface for various cyclization routes to determine the most favorable pathway.

The general approach in these computational studies involves optimizing the geometries of the reactants, products, intermediates, and, crucially, the transition states. Frequency calculations are then performed to confirm the nature of these stationary points (minima for stable species and first-order saddle points for transition states) and to calculate thermodynamic properties such as Gibbs free energies. The calculated activation energies (the difference in energy between the reactants and the transition state) provide quantitative insights into the reaction kinetics.

Advanced Synthetic Applications of 4 Fluoro 2 2 Fluorophenyl Benzaldehyde As a Versatile Chemical Building Block

Role in the Synthesis of Diverse Heterocyclic Compounds

The aldehyde functional group is a linchpin in heterocyclic chemistry, participating in a vast number of cyclization and condensation reactions. The presence of the sterically demanding and electronically modified 2-(2-fluorophenyl) substituent on the benzaldehyde (B42025) core provides a unique platform for creating novel, highly substituted, and fluorinated heterocyclic systems.

Formation of Imidazole (B134444), Thiazole (B1198619), and Oxazole (B20620) Ring Systems

The aldehyde group is a key electrophile in the construction of five-membered azole heterocycles.

Imidazole Derivatives: The Radziszewski (or Debus) synthesis offers a direct route to 2,4,5-trisubstituted imidazoles through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ijpsonline.comnih.gov In this reaction, 4-Fluoro-2-(2-fluorophenyl)benzaldehyde would dictate the substituent at the 2-position of the resulting imidazole ring, yielding products with a sterically hindered and electronically distinct difluorobiphenyl group.

Table 2: General Components for Imidazole Synthesis (Debus Method)

| Component | Role in Synthesis | Example |

|---|---|---|

| Aldehyde | Forms the C2 position and its substituent | 4-Fluoro-2-(2-fluorophenyl)benzaldehyde |

| 1,2-Dicarbonyl | Forms the C4 and C5 positions and their substituents | Benzil (1,2-diphenylethane-1,2-dione) |

| Nitrogen Source | Provides both nitrogen atoms of the ring | Ammonium acetate (B1210297) (source of ammonia) |

Thiazole Derivatives: The renowned Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. nih.govyoutube.com While not a direct component, aldehydes are crucial for preparing many precursors used in thiazole synthesis. For example, aldehydes are condensed with ketones to form α,β-unsaturated ketones, which can then be halogenated and used in the Hantzsch synthesis. nih.gov More directly, aldehydes condense with aminothiols or can be used in multicomponent reactions with components like thiourea (B124793) to access thiazole derivatives. slideshare.net The use of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde in such pathways would install the difluorobiphenyl motif onto the thiazole core.

Oxazole Derivatives: Oxazoles can be synthesized via several methods involving aldehydes, such as the Robinson-Gabriel synthesis, which involves the cyclization of an acylated aminoketone. Aldehydes are also central to the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent. Furthermore, direct condensation of aldehydes with oxazole precursors, often catalyzed by Lewis acids, provides a straightforward route to substituted oxazoles. Employing 4-Fluoro-2-(2-fluorophenyl)benzaldehyde in these reactions would yield oxazoles bearing the difluorinated aryl substituent, which is valuable for creating novel fluorinated bioactive molecules. acs.org

Exploration in the Synthesis of Polycyclic and Fused Heterocyclic Architectures

The bi-aryl nature of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde makes it an excellent starting point for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. nih.govresearchgate.net The aldehyde group can be transformed into other functionalities to facilitate cyclization. For example, a Wittig or Horner-Wadsworth-Emmons reaction could convert the aldehyde into a stilbene-like alkene. Subsequent intramolecular photocyclization (a Mallory reaction) could then be used to form a phenanthrene-like fused ring system, creating complex, fluorine-containing PAHs. nih.gov

Alternatively, under strong acid catalysis, the aldehyde could promote an intramolecular electrophilic attack from the formyl group (or a derivative) onto the adjacent fluorophenyl ring, leading to a fluorenone-type structure. Such strategies are critical in materials science for synthesizing n-type semiconductors and components for optical devices. researcher.life The precise placement of fluorine atoms, as offered by this building block, allows for fine-tuning of the electronic properties (HOMO/LUMO levels) of the resulting polycyclic systems. core.ac.uk

Precursor for the Elaboration of Complex Molecular Scaffolds

Beyond discrete heterocyclic synthesis, the unique structure of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde allows it to serve as a monomer or branching point for the assembly of much larger, highly organized molecular structures.

Incorporation into Oligomeric and Polymeric Structures with Tailored Fluorination Patterns

The development of advanced polymers with specific optical, electronic, or thermal properties often relies on the design of highly tailored monomers. 4-Fluoro-2-(2-fluorophenyl)benzaldehyde is a candidate for incorporation into polymeric backbones. Through functionalization, such as the introduction of a second reactive group (e.g., another aldehyde, a halide, or a boronic acid), it can be converted into an A-B or A-A type monomer for polycondensation reactions.

For example, conversion of the aldehyde to a hydroxymethyl group followed by etherification or esterification could be used in step-growth polymerization. The rigid and sterically hindered biphenyl (B1667301) structure would likely impart significant thermal stability and a high glass transition temperature to the resulting polymer, while the fluorine atoms would enhance properties such as hydrophobicity and oxidative stability. The defined fluorination pattern is particularly valuable for creating materials with low dielectric constants or specific liquid crystalline phases.

Utilization in the Assembly of Dendritic and Macrocyclic Compounds

Dendrimers: Dendrimers are perfectly branched, tree-like polymers with a defined structure. Their synthesis requires building blocks that can act as branching points. Aldehydes are well-suited for this role, as they can react with polyamines to form multiple Schiff base linkages in a single step, creating a new generation of the dendrimer. By placing 4-Fluoro-2-(2-fluorophenyl)benzaldehyde at the core or at the branching points of a dendrimer, one can create macromolecules with a highly fluorinated periphery or core, which could have applications in drug delivery or as specialized catalysts.

Macrocycles: Macrocycles are of great interest in drug discovery and host-guest chemistry. The synthesis of peptide macrocycles, for instance, has been achieved using unprotected amino aldehydes in multicomponent reactions. springernature.com Aldehydes can participate in intramolecular cyclizations or act as a key component in template-driven syntheses. The rigid bend of the biphenyl moiety in 4-Fluoro-2-(2-fluorophenyl)benzaldehyde could serve as a "turn" element, pre-organizing a linear precursor for macrocyclization. Recent advances in creating macrocycles via imidazopyridinium linkages, for example, rely on the reaction between an amine and a formyl-pyridine, highlighting the utility of aldehyde groups in modern macrocyclization chemistry. nih.gov The use of this specific aldehyde would produce macrocycles with a well-defined, fluorinated sector, potentially enhancing cell permeability or target binding affinity. nih.govcore.ac.uk

Development of Advanced Functional Materials

The distinct stereoelectronic profile of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde makes it a compelling candidate for the synthesis of high-performance functional materials. The non-coplanar arrangement of its phenyl rings, a direct consequence of substitution at the 2-position, provides a three-dimensional architecture that can be exploited to control intermolecular interactions in the solid state. The fluorine substituents, meanwhile, modulate the molecule's electronic properties and stability.

In the field of organic light-emitting diodes (OLEDs), the design of emitter and host materials is critical for achieving high efficiency, color purity, and operational stability. mdpi.comresearchgate.net The structure of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde offers a promising scaffold for creating advanced OLED materials.

The inherent twist in the 2-phenylbenzaldehyde (B32115) core is particularly advantageous. This steric hindrance between the two aromatic rings prevents the close packing of molecules in the solid state, a phenomenon known as π-π stacking. By mitigating such aggregation, the twisted structure can reduce concentration quenching, allowing for higher brightness and efficiency, especially in non-doped or highly-doped emitter layers. nih.govchemistryworld.com

Furthermore, the strategic placement of fluorine atoms provides a powerful tool for tuning the optoelectronic properties of any derived material. The electron-withdrawing nature of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is essential for controlling the emission color and for optimizing the energy level alignment between different layers in an OLED device, thereby facilitating efficient charge injection and transport. The presence of two fluorine atoms, one on each ring, offers a nuanced approach to this electronic modulation.

The aldehyde functional group serves as a versatile synthetic anchor. It can be readily converted into a variety of other functionalities to build larger, more complex molecules. For instance, it can undergo condensation reactions with amines to form Schiff bases or Knoevenagel condensation with active methylene (B1212753) compounds to extend the π-conjugated system, both common strategies in the synthesis of novel organic emitters. wikipedia.org

Table 1: Potential Contributions of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde Structural Features to OLED Performance

| Structural Feature | Potential Impact on OLED Materials | Rationale |

|---|---|---|

| Twisted Biphenyl Core | Reduces aggregation-caused quenching; enhances amorphous stability. | The non-planar structure prevents close molecular packing, improving photoluminescence efficiency in the solid state. nih.gov |

| Fluorine Substituents | Tunes HOMO/LUMO levels for color control; improves charge injection. | The strong electron-withdrawing effect of fluorine modifies the electronic energy levels of the molecule. |

| Aldehyde Group | Provides a reactive site for further molecular elaboration and conjugation extension. | Allows for the construction of larger, more complex emitter or host molecules through established chemical reactions. wikipedia.org |

The synthesis of liquid crystals with specific properties relies heavily on the precise engineering of molecular shape and polarity. Fluorinated biphenyls are a well-established class of compounds used in liquid crystal displays due to their chemical stability and advantageous dielectric properties. nih.govscispace.com

The 4-Fluoro-2-(2-fluorophenyl)benzaldehyde framework possesses the key attributes of a mesogenic core. The introduction of fluorine atoms at different positions on the two phenyl rings creates a significant and permanent dipole moment. This polarity is a prerequisite for creating materials with high dielectric anisotropy, which is essential for the operation of twisted nematic and other field-effect liquid crystal displays. rsc.org

The molecular shape, dictated by the twisted biphenyl skeleton, would influence the mesophase behavior. While simple, linear molecules often form nematic phases, the bulkier, non-planar structure derived from this benzaldehyde could promote the formation of more complex smectic or chiral phases, particularly after the attachment of a suitable flexible tail. rsc.org The aldehyde group is the logical point for this modification, enabling the addition of long alkyl or alkoxy chains via linker chemistries such as esterification (after oxidation of the aldehyde to a carboxylic acid) or the formation of imines. These tails are necessary to induce the fluid, yet ordered, states that characterize liquid crystalline behavior.

Table 2: Analysis of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde Core for Liquid Crystal Design

| Structural Component | Role in Liquid Crystal Properties | Scientific Basis |

|---|---|---|

| Biphenyl Scaffold | Forms the rigid core essential for mesophase formation. | Biphenyls are a foundational structure in a wide range of commercial liquid crystals. |

| Fluorine Atoms (4- and 2'-) | Induce a strong dipole moment, affecting dielectric anisotropy and transition temperatures. | Fluorine substitution is a primary strategy for tuning the electro-optical properties of liquid crystals. scispace.comrsc.org |

| 2-Phenyl Substitution (Twist) | Influences molecular geometry, potentially favoring smectic or chiral phases over nematic ones. | The non-coplanar shape is a critical determinant of the specific type of mesophase that can be formed. |

| Aldehyde Functionality | Acts as a synthetic handle to attach flexible side chains required for liquid crystallinity. | The aldehyde can be derivatized to link the rigid core to the flexible tails that promote fluidity. |

Engagement in Agrochemical Research and Development

The impact of organofluorine chemistry on agriculture is profound, with a significant percentage of modern pesticides containing at least one fluorine atom. nih.govccspublishing.org.cn Fluorination can dramatically enhance the efficacy of a bioactive molecule by improving its metabolic stability, increasing its lipophilicity for better cell membrane penetration, and strengthening its binding affinity to target enzymes or receptors. ccspublishing.org.cn

Fluorinated benzaldehydes are valuable and widely used building blocks in the synthesis of agrochemically active compounds. google.comgoogle.com 4-Fluoro-2-(2-fluorophenyl)benzaldehyde represents a next-generation intermediate, offering a pre-assembled, difluorinated biphenyl core. This structure is of great interest for developing new classes of fungicides, insecticides, and herbicides.

The presence of two fluorine atoms on separate rings provides a dual advantage. This substitution pattern can block sites of metabolic attack, prolonging the compound's activity in the environment and within the target pest. It can also modulate the electronic character of the molecule to optimize its interaction with biological targets. Many modern fungicides, for instance, are designed to inhibit specific enzymes like succinate (B1194679) dehydrogenase (SDH), and the binding affinity is highly sensitive to the electronic and steric profile of the inhibitor. mdpi.com

The aldehyde group offers a gateway for a multitude of synthetic transformations to build the final active ingredient. It can be used in condensation reactions to form heterocyclic rings, which are common motifs in potent agrochemicals. For example, reaction with hydrazines could lead to pyrazole-containing structures, or multi-step reactions could yield quinazoline (B50416) derivatives, both of which are important classes of fungicides. nih.govnih.gov The conversion of the aldehyde to an amine or alcohol opens up further synthetic routes to amides, ethers, and esters, which are prevalent in all classes of pesticides.

Table 3: Synthetic Potential of 4-Fluoro-2-(2-fluorophenyl)benzaldehyde in Agrochemicals

| Target Agrochemical Class | Synthetic Transformation of Aldehyde | Rationale for Core Structure |

|---|---|---|

| Fungicides (e.g., SDHIs) | Condensation to form heterocycles (e.g., pyrazoles, thiazoles); conversion to acid for amide coupling. | The difluorinated biphenyl core can mimic the binding motif of existing carboxamide fungicides, with fluorine enhancing metabolic stability. mdpi.com |

| Insecticides | Reductive amination to form substituted benzylamines; formation of oximes or hydrazones. | Fluorinated aromatic groups are key to the activity of many modern insecticides, improving potency and pharmacokinetic properties. nih.gov |

| Herbicides | Oxidation to carboxylic acid followed by esterification or amidation. | The biphenyl ether scaffold is a known herbicide pharmacophore; this core could be used to create novel analogues. |

Conclusion and Future Research Perspectives for 4 Fluoro 2 2 Fluorophenyl Benzaldehyde

Summary of Current Research Gaps and Emerging Challenges

A thorough review of the existing scientific literature reveals a significant lack of focused research on 4-Fluoro-2-(2-fluorophenyl)benzaldehyde. While general methods for the synthesis of fluorobenzaldehydes and biaryl compounds are established, specific studies detailing the synthesis, properties, and applications of this particular difluorinated biaryl aldehyde are scarce. This represents a primary research gap that needs to be addressed.